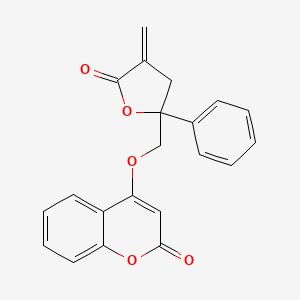

4-((4-Methylene-5-oxo-2-phenyltetrahydro-2-furanyl)methoxy)-2H-chromen-2-one

Vue d'ensemble

Description

NSC668270, également connu sous le nom de Linagliptine, est un inhibiteur puissant et sélectif de la dipeptidyl peptidase-4 (DPP-4). Il est principalement utilisé dans le traitement du diabète de type 2 pour améliorer le contrôle glycémique. La linagliptine agit en augmentant les niveaux d'hormones incrétines, qui contribuent à réguler la glycémie en améliorant la sécrétion d'insuline et en supprimant la libération de glucagon .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la linagliptine implique plusieurs étapes, à partir de la préparation d'intermédiaires clés. L'une des voies de synthèse comprend les étapes suivantes :

Formation du noyau de quinazoline : Ceci implique la réaction de la 2-chloro-4-méthylquinazoline avec divers réactifs pour former le noyau de quinazoline.

Introduction du fragment pipéridine : Le fragment pipéridine est introduit par une réaction de substitution nucléophile.

Formation du cycle de purine : Le cycle de purine est formé par des réactions de cyclisation impliquant des intermédiaires appropriés.

Couplage final et purification : La dernière étape implique le couplage des intermédiaires et la purification du produit pour obtenir la linagliptine avec une pureté élevée.

Méthodes de production industrielle : La production industrielle de la linagliptine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté élevée. Des techniques de purification avancées, telles que la cristallisation et la chromatographie, sont utilisées pour obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : La linagliptine subit diverses réactions chimiques, notamment :

Oxydation : La linagliptine peut être oxydée dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la linagliptine.

Substitution : Des réactions de substitution nucléophile et électrophile peuvent être réalisées sur la linagliptine pour introduire différents substituants.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .

4. Applications de la recherche scientifique

La linagliptine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme étalon de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.

Biologie : Étudiée pour ses effets sur les hormones incrétines et le métabolisme du glucose.

Médecine : Recherchée de manière approfondie pour son potentiel thérapeutique dans le traitement du diabète de type 2 et son impact sur la santé cardiovasculaire.

5. Mécanisme d'action

La linagliptine exerce ses effets en inhibant l'enzyme dipeptidyl peptidase-4 (DPP-4). Cette inhibition entraîne une augmentation des niveaux d'hormones incrétines, telles que le peptide-1 semblable au glucagon (GLP-1) et le polypeptide insulino-tropique dépendant du glucose (GIP). Ces hormones améliorent la sécrétion d'insuline et suppriment la libération de glucagon, améliorant ainsi le contrôle glycémique. Les cibles moléculaires de la linagliptine comprennent l'enzyme DPP-4 et les récepteurs des hormones incrétines .

Applications De Recherche Scientifique

Linagliptin has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on incretin hormones and glucose metabolism.

Medicine: Extensively researched for its therapeutic potential in treating type 2 diabetes mellitus and its impact on cardiovascular health.

Mécanisme D'action

Linagliptin exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition leads to an increase in the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release, thereby improving glycemic control. The molecular targets of Linagliptin include the DPP-4 enzyme and the incretin hormone receptors .

Comparaison Avec Des Composés Similaires

La linagliptine est comparée à d'autres inhibiteurs de la DPP-4, tels que :

- Sitagliptine

- Saxagliptine

- Alogliptine

- Vildagliptine

Unicité : La linagliptine est unique en raison de sa forte sélectivité pour l'enzyme DPP-4 et de sa longue demi-vie, qui permet une administration une fois par jour. De plus, la linagliptine ne nécessite pas d'ajustement de la dose chez les patients atteints d'insuffisance rénale, ce qui en fait un choix privilégié pour certaines populations de patients .

Propriétés

Formule moléculaire |

C21H16O5 |

|---|---|

Poids moléculaire |

348.3 g/mol |

Nom IUPAC |

4-[(4-methylidene-5-oxo-2-phenyloxolan-2-yl)methoxy]chromen-2-one |

InChI |

InChI=1S/C21H16O5/c1-14-12-21(26-20(14)23,15-7-3-2-4-8-15)13-24-18-11-19(22)25-17-10-6-5-9-16(17)18/h2-11H,1,12-13H2 |

Clé InChI |

ATSWSVKABBOUBT-UHFFFAOYSA-N |

SMILES canonique |

C=C1CC(OC1=O)(COC2=CC(=O)OC3=CC=CC=C32)C4=CC=CC=C4 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide](/img/structure/B8383541.png)

![8-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8383562.png)

![1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}-N,N-dimethylpyrrolidin-3-amine](/img/structure/B8383566.png)

![2-(Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B8383580.png)